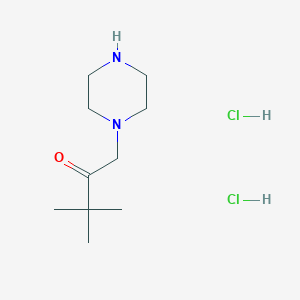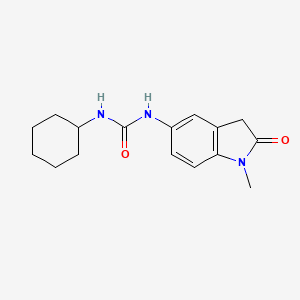
1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a unique structure that combines an azetidine ring with a pyrrolidine-2,5-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mécanisme D'action
Target of Action
The primary targets of 1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione are likely to be transpeptidase enzymes , also known as penicillin-binding proteins . These enzymes play a crucial role in bacterial cell-wall synthesis .
Mode of Action
The compound interacts with its targets by binding to the transpeptidase enzymes, inhibiting their function and thereby disrupting the synthesis of the bacterial cell wall . This interaction results in the weakening of the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
The affected pathway is the bacterial cell wall synthesis pathway . By inhibiting the transpeptidase enzymes, the compound prevents the cross-linking of peptidoglycan chains, which are essential for maintaining the strength and rigidity of the bacterial cell wall .
Pharmacokinetics
Similar compounds, such as β-lactams, are known to have good bioavailability . They are usually well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular effect of the compound’s action is the inhibition of transpeptidase enzymes, leading to the disruption of bacterial cell wall synthesis . On a cellular level, this results in the weakening of the bacterial cell wall, causing cell lysis and ultimately leading to the death of the bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an intermediate azetidine derivative, followed by its acylation with 4-ethoxyphenylacetyl chloride. The final step involves the formation of the pyrrolidine-2,5-dione ring through intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring structure and exhibit similar biological activities.
Pyrrolidine-2,5-dione derivatives: Compounds with this moiety are known for their diverse pharmacological properties.
Uniqueness
1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to its combination of the azetidine and pyrrolidine-2,5-dione rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
1-[1-[2-(4-ethoxyphenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-2-23-14-5-3-12(4-6-14)9-17(22)18-10-13(11-18)19-15(20)7-8-16(19)21/h3-6,13H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILBBLOQGAXWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CC(C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2990093.png)
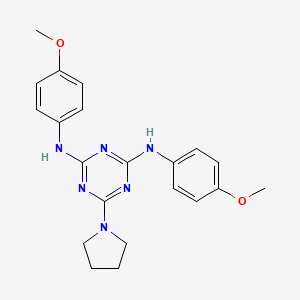

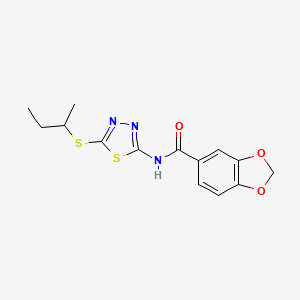
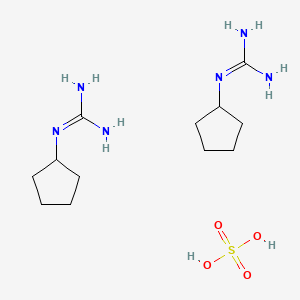


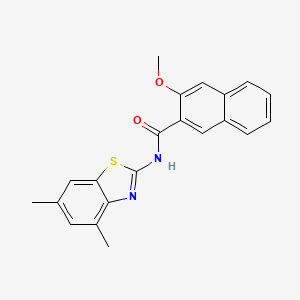
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate](/img/structure/B2990103.png)
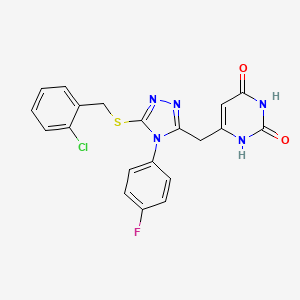

![2-Ethyl-5-((4-ethylphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2990107.png)
